molecular formula C12H18N6O2S B2628662 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1013786-84-9

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2628662
CAS No.: 1013786-84-9
M. Wt: 310.38
InChI Key: ULQXPOHRGFFSIL-UHFFFAOYSA-N
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Description

2-((5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. It features a molecular scaffold that integrates pyrazole and 1,2,4-triazole rings, a structural motif of significant interest in medicinal chemistry due to its wide range of potential biological activities . The presence of the acetamide moiety linked via a thioether bridge enhances the molecule's versatility, making it a valuable intermediate for the synthesis of more complex derivatives or for use in structure-activity relationship (SAR) studies . Compounds containing hybrid 1,2,4-triazole and pyrazole systems are frequently investigated for their diverse pharmacological potential, which may include areas such as anticancer, antimicrobial, and anti-inflammatory research . The 1,2,4-triazole ring, in particular, is known for its strong chemical stability, hydrogen bonding capability, and role as a pharmacophore in numerous bioactive molecules . This reagent serves as a key building block for researchers developing novel therapeutic agents or exploring new chemical spaces in heterocyclic chemistry. Disclaimer: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity and for its safe handling and use.

Properties

IUPAC Name

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2S/c1-4-18-6-8(11(16-18)20-5-2)10-14-15-12(17(10)3)21-7-9(13)19/h6H,4-5,7H2,1-3H3,(H2,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQXPOHRGFFSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the ethoxy and ethyl groups.

    Formation of the Triazole Ring: The next step involves the formation of the triazole ring by reacting the pyrazole derivative with thiosemicarbazide under acidic conditions.

    Thioacetamide Group Introduction: Finally, the thioacetamide group is introduced by reacting the triazole derivative with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioacetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Derivatives with different functional groups replacing the ethoxy or ethyl groups

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : The compound has been explored for its potential anticancer properties. Studies have indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing pyrazole rings have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties : Research on similar compounds suggests that derivatives of triazoles and pyrazoles possess antimicrobial activity. These compounds may inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects : Some studies indicate that pyrazole-based compounds can modulate inflammatory responses. The ability to reduce inflammation could be beneficial in treating chronic inflammatory diseases .

Pharmacological Insights

Recent research highlights the significance of pyrazole and triazole derivatives in drug design. Their ability to interact with biological targets such as enzymes and receptors makes them valuable in developing therapeutic agents. The compound's structural features may allow it to act as an inhibitor or modulator of specific biological pathways.

Case Studies

  • Cytotoxicity Against Hepatoma Cells : In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against Huh-7 hepatoma cells, outperforming traditional chemotherapeutic agents like 5-fluorouracil by 2 to 4 times .
  • Antimicrobial Screening : A series of triazole derivatives were tested for their antimicrobial efficacy against common pathogens. Some derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics based on this scaffold .
  • Anti-inflammatory Studies : Research has demonstrated that specific pyrazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in managing inflammatory disorders .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerCytotoxic effects on Huh-7 hepatoma cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to the following analogs (Table 1):

Compound Name Key Substituents Biological Activity/Properties Reference
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a–6c) Allyl, pyridinyl, acetamide Not specified; synthesized for structural studies
N-(2-Bromophenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (6c) Bromophenyl, isobutylphenyl, acetamide Anticancer potential (in silico docking studies)
2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (7a–7c) Bromophenyl, propanamide Nonlinear optical properties (DFT studies)
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethylphenyl, pyridinyl, acetamide Orco agonist (insect olfactory receptor activation)
5t (Benzimidazole-triazole hybrid) Chlorophenyl, difluorophenyl, benzimidazole Anticandidal activity

Key Observations:

  • Substituent Impact on Bioactivity: The pyridinyl group in VUAA1 enhances ligand-receptor interactions in insect olfactory systems , whereas benzimidazole hybrids (e.g., 5t) exhibit antifungal activity due to their planar aromatic systems . Halogenated substituents (e.g., bromophenyl in 7a–7c) improve photophysical properties, making such derivatives candidates for optoelectronic applications . Acetamide vs.
  • Synthetic Methods :
    • The target compound likely requires multi-step synthesis, similar to 7a–7c (3-bromobenzoic acid → ester → hydrazide → cyclization) . Microwave-assisted synthesis (e.g., 10 min at 160°C, 800 W) optimizes reaction efficiency for triazole-thioether derivatives .

Pharmacological and Physicochemical Comparisons

  • Antifungal Activity :
    • Compound 4-((5-((cyclohexylmethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine () shows high antifungal activity due to the morpholine and cyclohexylmethyl groups, which enhance membrane penetration . The target compound’s ethoxy-ethyl-pyrazole group may similarly improve lipophilicity.
  • Anticancer Potential: 6c () demonstrated in silico binding affinity against cancer targets, suggesting the acetamide-thioether scaffold is a viable pharmacophore .
  • Optical Properties :
    • Bromophenyl-triazole derivatives (7a–7c) exhibit UV absorption at ~295–298 nm, comparable to the target compound’s expected profile .

Computational and Spectroscopic Data

  • DFT Studies: Triazole derivatives with electron-withdrawing groups (e.g., bromophenyl) show enhanced polarizability, a property critical for nonlinear optical applications .
  • Spectroscopy : ¹H NMR of analogs (e.g., 6c) confirms acetamide NH protons at δ 9.90 ppm, while methyl groups on triazole resonate at δ 3.20–3.50 ppm .

Biological Activity

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a derivative of triazole and pyrazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a thioacetamide group linked to a pyrazole and triazole moiety. Its molecular formula is C12H19N5O2SC_{12}H_{19}N_5O_2S, with a molecular weight of approximately 265.31 g/mol. The presence of both pyrazole and triazole rings contributes to its potential biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. Specific mechanisms include:

  • Induction of Apoptosis : Studies indicated that these compounds can activate apoptotic pathways in cancer cells by increasing levels of cleaved PARP and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Compounds demonstrated the ability to halt the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation .
  • In Vivo Efficacy : In xenograft models, certain derivatives exhibited substantial tumor growth inhibition, suggesting their potential as effective cancer therapies .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. The compound has shown activity against various pathogens:

  • Bacterial Inhibition : It has demonstrated significant antibacterial effects against human pathogenic bacteria, outperforming conventional antibiotics in some cases .
  • Antifungal Activity : The compound's efficacy against Candida species has been compared favorably with standard treatments such as ketoconazole, indicating its potential use in antifungal applications .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, the compound exhibits a range of other biological effects:

  • Anti-inflammatory Properties : Similar compounds have been reported to reduce inflammation markers in various models .
  • Antioxidant Effects : The presence of both triazole and pyrazole moieties contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduces inflammation markers
AntioxidantScavenges free radicals

Case Study: Anticancer Efficacy

A recent study evaluated a series of triazole derivatives similar to this compound against MCF-7 breast cancer cells. The results indicated that certain derivatives significantly inhibited cell viability and induced apoptosis through caspase activation pathways . These findings support the potential for developing new anticancer agents based on this structural framework.

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